4-Bromo-3-iodobenzohydrazide
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Overview
Description
4-Bromo-3-iodobenzohydrazide is an organic compound with the molecular formula C7H6BrIN2O. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and iodine atoms, and the carboxylic acid group is converted to a hydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the bromination and iodination of benzoic acid to form 4-bromo-3-iodobenzoic acid, which is then converted to the hydrazide using hydrazine hydrate under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 4-Bromo-3-iodobenzohydrazide are not widely documented, the general approach involves large-scale halogenation reactions followed by hydrazide formation. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-iodobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydrazide group can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Major Products Formed:
- Substituted derivatives with various functional groups replacing the bromine or iodine atoms.
- Oxidized or reduced forms of the hydrazide group, leading to different nitrogen-containing compounds .
Scientific Research Applications
4-Bromo-3-iodobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodobenzohydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The bromine and iodine atoms contribute to the compound’s reactivity and ability to undergo substitution reactions, which can modify its biological activity .
Comparison with Similar Compounds
- 4-Bromo-3-chlorobenzohydrazide
- 4-Iodo-3-nitrobenzohydrazide
- 4-Bromo-3-fluorobenzohydrazide
Comparison: 4-Bromo-3-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and chemical properties compared to similar compounds. The combination of these halogens enhances its potential for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C7H6BrIN2O |
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Molecular Weight |
340.94 g/mol |
IUPAC Name |
4-bromo-3-iodobenzohydrazide |
InChI |
InChI=1S/C7H6BrIN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) |
InChI Key |
RJCGMCPCHATWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)I)Br |
Origin of Product |
United States |
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